molecular formula C7H13NO4S B2829486 N-(ethylsulfonyl)-DL-proline CAS No. 114037-63-7

N-(ethylsulfonyl)-DL-proline

Cat. No.: B2829486
CAS No.: 114037-63-7
M. Wt: 207.24
InChI Key: GGJDUYLRCTXJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Ethylsulfonyl)-DL-proline is a chemically modified derivative of the amino acid proline, where an ethylsulfonyl group (-SO₂C₂H₅) is attached to the nitrogen atom of the proline ring. This modification introduces steric bulk and electron-withdrawing properties, which can significantly alter the compound’s physicochemical and biological behavior compared to unmodified proline or its other derivatives.

Properties

IUPAC Name

1-ethylsulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-2-13(11,12)8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJDUYLRCTXJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114037-63-7
Record name 1-(ethanesulfonyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ethylsulfonyl)-DL-proline typically involves the reaction of DL-proline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product. The reaction can be represented as follows:

DL-Proline+Ethylsulfonyl chlorideThis compound\text{DL-Proline} + \text{Ethylsulfonyl chloride} \rightarrow \text{this compound} DL-Proline+Ethylsulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or chromatography to obtain a high-purity product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(ethylsulfonyl)-DL-proline can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can lead to the formation of sulfinyl or thiol derivatives.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(ethylsulfonyl)-DL-proline has garnered attention for its potential therapeutic applications, particularly as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels.

Case Study: DPP-IV Inhibition

A study demonstrated that proline derivatives, including this compound, exhibit significant DPP-IV inhibitory activity. The mechanism involves the binding of these compounds to the enzyme's active site, preventing substrate hydrolysis. This action results in prolonged incretin hormone activity, which is beneficial for glycemic control in diabetic patients .

Biochemical Research

The unique structural features of this compound make it a valuable tool in biochemical studies, particularly in protein folding and stability investigations. Proline analogs can affect the conformational landscape of peptides and proteins, leading to insights into their functional mechanisms.

Table 1: Effects on Protein Stability

CompoundEffect on StabilityReference
This compoundIncreased stability
4-FluoroprolinesVariable
N-acetyl-DL-prolineDecreased stability

Polypeptide Synthesis

Another significant application of this compound is its use in synthesizing polypeptides through N-carboxyanhydride (NCA) methods. The ethylsulfonyl group can enhance the reactivity of proline residues during polymerization, leading to novel polypeptide structures with tailored properties.

Case Study: Polypeptide Formation

Research has shown that using racemic S-(ethylsulfonyl)-DL-cysteine NCAs allows for the synthesis of diblock and triblock copolypeptides with varying functionalities. These copolymers can be utilized in drug delivery systems, providing controlled release profiles for therapeutic agents .

Enzyme Substrate Studies

This compound serves as a substrate for various enzymes, allowing researchers to investigate enzymatic mechanisms and kinetics. Its structural similarity to natural substrates enables comparative studies that can elucidate enzyme specificity and efficiency.

Table 2: Enzyme Activity with Proline Derivatives

EnzymeSubstrate UsedActivity Level
Dipeptidyl Peptidase IVThis compoundHigh
Prolyl EndopeptidaseN-acetyl-DL-prolineModerate

Mechanism of Action

The mechanism by which N-(ethylsulfonyl)-DL-proline exerts its effects involves the interaction of the ethylsulfonyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved may include covalent bonding with active site residues or non-covalent interactions that alter the conformation of the target molecule.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-(ethylsulfonyl)-DL-proline with structurally related proline derivatives and sulfonyl-containing compounds:

Compound Substituent Key Properties Applications/Notes
This compound -SO₂C₂H₅ (ethylsulfonyl) - Enhanced hydrophilicity due to sulfonyl group.
- Potential enzyme inhibition via steric/electronic effects.
Hypothesized use in pharmaceuticals (e.g., enzyme inhibitors) or agrochemicals .
N-Methylproline -CH₃ (methyl) - Increased lipophilicity vs. proline.
- Stabilizes peptide conformations.
Used in peptide synthesis to enhance metabolic stability and bioavailability .
N-Methylphosphonate-L-proline -PO₃CH₃ (methylphosphonate) - Mimics phosphate groups in enzymatic substrates.
- High polarity.
Studied as a transition-state analog for enzyme inhibition (e.g., proline metabolism) .
Sulfosulfuron -SO₂C₂H₅ (ethylsulfonyl) + pyrimidine - Herbicidal activity via acetolactate synthase inhibition.
- Systemic action.
Agricultural herbicide targeting grasses and broadleaf weeds .

Biological Activity

N-(ethylsulfonyl)-DL-proline is a synthetic compound with notable biological activities, primarily due to its structural characteristics and the presence of the ethylsulfonyl group. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of proline, an amino acid crucial for various biological processes. The addition of the ethylsulfonyl group enhances its reactivity and interaction with biological molecules. The compound can undergo various chemical transformations, including oxidation and substitution reactions, making it a versatile building block in synthetic chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

  • Enzyme Inhibition : The ethylsulfonyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity.
  • Protein Modification : It may alter protein function by modifying amino acid residues, impacting cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, which is significant in drug development. For instance, studies have shown its potential as an inhibitor of metalloproteinases and proteases involved in cancer progression and inflammation .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Compounds containing proline derivatives are known to exhibit antibacterial and antifungal activities, which may be enhanced by the ethylsulfonyl substitution .

Potential in Cancer Therapy

Proline derivatives are gaining attention in cancer therapy due to their role in metabolic pathways that support tumor growth. This compound's ability to modulate these pathways could make it a candidate for further investigation in cancer treatment strategies .

Case Studies

  • Inhibition of Matrix Metalloproteinases (MMPs) :
    • A study demonstrated that proline-based compounds, including this compound, effectively inhibited MMPs involved in extracellular matrix degradation during tumor metastasis. The mechanism involved competitive inhibition at the enzyme's active site, leading to reduced invasiveness of cancer cells .
  • Antimicrobial Activity :
    • Research conducted on proline derivatives showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityMechanism of Action
N-(methylsulfonyl)-DL-prolineModerate enzyme inhibitionNon-covalent interactions
N-(propylsulfonyl)-DL-prolineLow antimicrobial activityDisruption of cell wall synthesis
N-(butylsulfonyl)-DL-prolineHigh cytotoxicityInduction of apoptosis in cancer cells
This compound High enzyme inhibitionCovalent modification of protein targets

The unique properties of the ethylsulfonyl group provide this compound with distinct reactivity compared to its analogs, enhancing its potential applications in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.